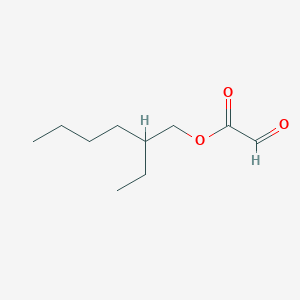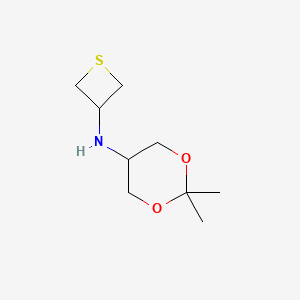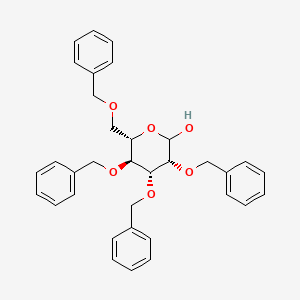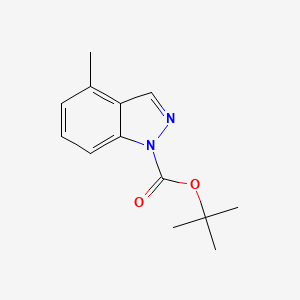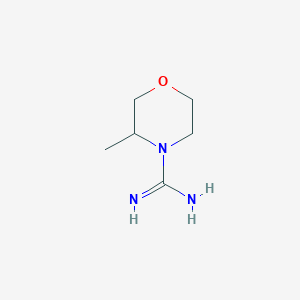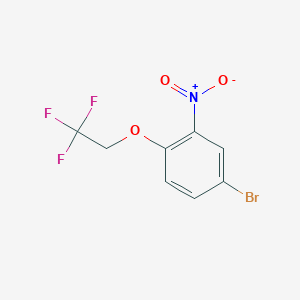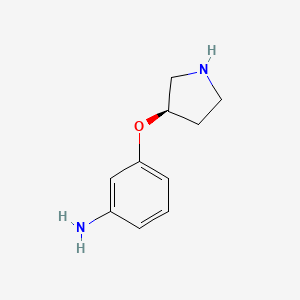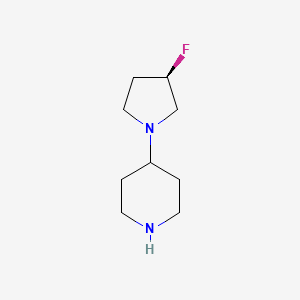
(r)-4-(3-Fluoropyrrolidin-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(3-Fluoropyrrolidin-1-yl)piperidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom attached to a pyrrolidine ring, which is further connected to a piperidine ring. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-Fluoropyrrolidin-1-yl)piperidine typically involves the reaction of 3-fluoropyrrolidine with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of 3-fluoropyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-4-(3-Fluoropyrrolidin-1-yl)piperidine may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(3-Fluoropyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-4-(3-Fluoropyrrolidin-1-yl)piperidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It can serve as a ligand in binding studies or as a probe to investigate biological pathways.
Medicine
In medicine, ®-4-(3-Fluoropyrrolidin-1-yl)piperidine is explored for its potential therapeutic applications. It may act on specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating specialized products.
Mécanisme D'action
The mechanism of action of ®-4-(3-Fluoropyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets. The fluorine atom in the pyrrolidine ring can enhance binding affinity to certain receptors or enzymes, leading to modulation of their activity. The compound may also influence various signaling pathways, contributing to its overall effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-4-(3-Chloropyrrolidin-1-yl)piperidine
- ®-4-(3-Bromopyrrolidin-1-yl)piperidine
- ®-4-(3-Methylpyrrolidin-1-yl)piperidine
Uniqueness
Compared to similar compounds, ®-4-(3-Fluoropyrrolidin-1-yl)piperidine exhibits unique properties due to the presence of the fluorine atom. Fluorine can significantly alter the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C9H17FN2 |
|---|---|
Poids moléculaire |
172.24 g/mol |
Nom IUPAC |
4-[(3R)-3-fluoropyrrolidin-1-yl]piperidine |
InChI |
InChI=1S/C9H17FN2/c10-8-3-6-12(7-8)9-1-4-11-5-2-9/h8-9,11H,1-7H2/t8-/m1/s1 |
Clé InChI |
BVIBYYCIBCALCP-MRVPVSSYSA-N |
SMILES isomérique |
C1CN(C[C@@H]1F)C2CCNCC2 |
SMILES canonique |
C1CNCCC1N2CCC(C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


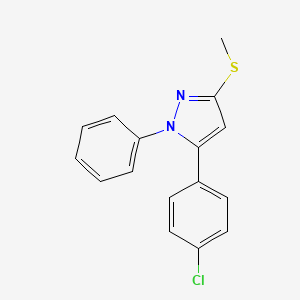
![[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene](/img/structure/B12846734.png)
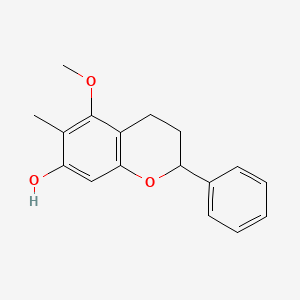
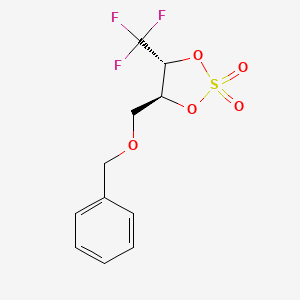
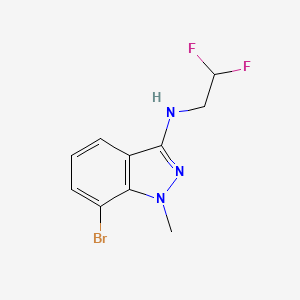
![cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine](/img/structure/B12846759.png)
